molecular formula C5H5Cl3N2O2 B2706595 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 1783613-25-1

3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No.: B2706595
CAS No.: 1783613-25-1
M. Wt: 231.46
InChI Key: XVMWVDAILDQEAT-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxymethyl group and a trichloromethyl group attached to the oxadiazole ring. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethylating agent, such as chloromethyl methyl ether, with a suitable oxadiazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trichloromethyl group, due to its high electronegativity, can participate in various chemical reactions that modify the biological activity of the compound. The methoxymethyl group can act as a protecting group, influencing the compound’s stability and reactivity. The overall mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)-5-(chloromethyl)-1,2,4-oxadiazole
  • 3-(Methoxymethyl)-5-(bromomethyl)-1,2,4-oxadiazole
  • 3-(Methoxymethyl)-5-(fluoromethyl)-1,2,4-oxadiazole

Uniqueness

3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications where strong electron-withdrawing effects are desired. Additionally, the combination of the methoxymethyl and trichloromethyl groups provides a unique balance of stability and reactivity, making it a versatile compound in various fields of research and industry.

Biological Activity

3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. The following sections will explore the synthesis, biological activity, and relevant case studies associated with this compound.

This compound is characterized by its unique oxadiazole ring structure, which contributes to its biological activity. The presence of trichloromethyl and methoxymethyl substituents enhances its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. Research indicates that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • Study by Villemagne et al. (2020) : This research synthesized new oxadiazole compounds that showed potent inhibition of Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting IC50 values as low as 0.072 µM .
  • Antitumor Efficacy : A study assessing the in vitro antitumor activity of synthesized oxadiazoles reported that derivatives exhibited IC50 values ranging from 9.4 µM to lower values against a panel of 11 cancer cell lines .
CompoundCell LineIC50 (µM)
3aHeLa0.5
3bH37Rv0.25
7Multiple9.4

Antimicrobial Activity

Oxadiazoles are also noted for their antimicrobial properties. The compound's structure allows it to interact effectively with microbial targets:

  • Study Findings : Compounds related to this compound have shown significant inhibition rates against Mycobacterium tuberculosis, demonstrating over 90% inhibition at specific concentrations .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has been documented in various studies:

  • Comparative Analysis : Research indicates that certain oxadiazole derivatives exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone and naproxen .

Case Studies

  • Synthesis and Characterization : A comprehensive study focused on synthesizing novel oxadiazole derivatives, including this compound. The study assessed their biological activities and established structure-activity relationships (SAR) that correlate specific substituents with enhanced biological efficacy .
  • Fragment-Based Drug Design : Villemagne et al. utilized a fragment-based approach to develop new oxadiazole compounds as EthR inhibitors for tuberculosis treatment. This led to the identification of compounds with improved solubility and metabolic stability .

Properties

IUPAC Name

3-(methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3N2O2/c1-11-2-3-9-4(12-10-3)5(6,7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMWVDAILDQEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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